molecular formula C18H15Cl2N3O5S B2491246 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 380349-12-2

3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B2491246
CAS No.: 380349-12-2
M. Wt: 456.29
InChI Key: UCUCZUYKLXAAAR-UHFFFAOYSA-N
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Description

3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C18H15Cl2N3O5S and its molecular weight is 456.29. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

  • Crystal Structure Analysis : The compound, closely related to 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid, has been analyzed for its crystal structure, revealing a basal plane containing a benzoic acid moiety and a pyrazole ring, with the phenyl ring twisted out of the plane (Zhang, Li, Tao, & Zhu, 2002).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Compounds similar to the target molecule have been synthesized and characterized using various techniques like elemental analysis, IR, NMR, and mass spectral data. These studies are crucial for understanding the properties and potential applications of such compounds (Fazil, Ravindran, Devi, & Bijili, 2012).

Biological Applications

  • Antibacterial Activities : Schiff bases containing the pyrazolone moiety have shown moderate to good antibacterial activity. This suggests the potential of similar compounds, like this compound, in antibacterial applications (Asiri & Khan, 2010).

Pharmaceutical and Medicinal Chemistry

  • Anticancer Activity : Similar compounds have been tested for their anticancer properties, indicating the potential of this compound in cancer research. These compounds have shown activity against specific cancer cell lines, suggesting their potential in therapeutic applications (Ghorab, El-Gazzar, & Alsaid, 2014).

Optical Properties and Materials Science

  • Optical Properties and Nonlinear Optics : Derivatives of pyrazolone have been studied for their optical properties, showing potential for use in nonlinear optics and as optical limiting materials. This indicates possible applications of the target compound in advanced materials and photonics (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S/c1-10-16(17(24)23(22(10)2)12-6-4-3-5-7-12)21-29(27,28)14-9-11(18(25)26)8-13(19)15(14)20/h3-9,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUCZUYKLXAAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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